2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid
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Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid, often referred to as THNAA, is an organic compound with a variety of applications in the scientific research field. It is used as a reagent in organic synthesis and as a tool for studying the structure and function of proteins, enzymes and other biomolecules. THNAA has a wide range of applications in research, including its use in the synthesis of a range of organic compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
THNAA is widely used in scientific research, particularly in the study of proteins, enzymes and other biomolecules. It has been used to study the structure and function of proteins, and to investigate the biochemical and physiological effects of various compounds. THNAA has also been used in the synthesis of a range of organic compounds, including peptides, nucleotides, and other biologically active molecules.
Mechanism of Action
The mechanism by which THNAA acts on proteins and other biomolecules is not fully understood. However, it is believed that the compound binds to certain amino acid residues in the target proteins, leading to a conformational change in the proteins and altering their activity. This binding of THNAA to proteins is thought to be a reversible process, and the compound is believed to be able to modulate the activity of proteins in a dose-dependent manner.
Biochemical and Physiological Effects
THNAA has been shown to have a number of biochemical and physiological effects on proteins and other biomolecules. It has been shown to modulate the activity of various enzymes, and has been used to study the structure and function of proteins. It has also been used to study the biochemical and physiological effects of various compounds, including peptides and nucleotides.
Advantages and Limitations for Lab Experiments
THNAA has a number of advantages for lab experiments, including its high purity and stability, as well as its ability to modulate the activity of proteins and other biomolecules. However, the compound has some limitations, such as its relatively low solubility in water and its tendency to form complexes with other compounds, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for the use of THNAA in scientific research. These include further investigation of its mechanism of action, as well as its potential use in the development of novel drugs and therapeutics. Additionally, THNAA could be used to study the structure and function of other biomolecules, such as carbohydrates and lipids, as well as in the study of metabolic pathways and disease processes. Finally, further research could be conducted into the potential applications of THNAA in biotechnology, such as in the production of recombinant proteins and enzymes.
Synthesis Methods
THNAA can be synthesized from a variety of starting materials, including anhydrous formic acid, 1,2,3,4-tetrahydronaphthalene and anhydrous sodium acetate. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is usually conducted at temperatures ranging from 60-90°C. The reaction is typically complete in 2-3 hours, and yields a product of high purity and stability.
properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFHZBLEBSOMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.